molecular formula C12H3Cl5O2 B1594517 1,2,3,4,7-Pentachlorodibenzo-P-dioxin CAS No. 39227-61-7

1,2,3,4,7-Pentachlorodibenzo-P-dioxin

Cat. No.: B1594517
CAS No.: 39227-61-7
M. Wt: 356.4 g/mol
InChI Key: WRNGAZFESPEMCN-UHFFFAOYSA-N
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Description

Scientific Research Applications

1,2,3,4,7-Pentachlorodibenzo-P-dioxin has several scientific research applications, including:

Safety and Hazards

Poisonous by ingestion, and its carcinogenicity is questionable. When heated to decomposition, it emits toxic fumes of chlorine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,7-Pentachlorodibenzo-P-dioxin can be synthesized through various chlorination processes involving dibenzo-p-dioxin. The chlorination typically occurs under controlled conditions using chlorine gas or other chlorinating agents. The reaction is often carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms on the aromatic rings .

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. it can be produced as an unintentional by-product during the manufacture of certain chlorinated aromatic compounds, incineration of chlorine-containing substances, and chlorine bleaching of paper .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,7-Pentachlorodibenzo-P-dioxin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield dechlorinated products .

Comparison with Similar Compounds

Uniqueness: 1,2,3,4,7-Pentachlorodibenzo-P-dioxin is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental persistence. Its intermediate level of chlorination makes it less toxic than TCDD but still a significant environmental pollutant .

Properties

IUPAC Name

1,2,3,4,7-pentachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O2/c13-4-1-2-5-6(3-4)19-12-10(17)8(15)7(14)9(16)11(12)18-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNGAZFESPEMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074041
Record name 1,2,3,4,7-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39227-61-7
Record name 1,2,3,4,7-Pentachlorodibenzo-p-dioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39227-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4,7-Pentachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,7-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,7-PENTACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAL6D1393Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How significant is biodegradation in the breakdown of P5CDD in soil environments?

A2: Research suggests that biodegradation plays a limited role in the dissipation of P5CDD from soil. [] A field study using 14C-labelled P5CDD in Canadian prairie soil showed that only a small fraction of the applied P5CDD was converted to extractable degradation products. [] This suggests that other processes, such as volatilization and irreversible binding to soil components, are likely more significant in the overall loss of P5CDD from soil.

Q2: Can sunlight contribute to the degradation of P5CDD in natural water bodies?

A3: Yes, sunlight can degrade P5CDD in natural waters through a process called sensitized photolysis. [] Research has demonstrated that the photolysis rates of P5CDD in natural water under sunlight are significantly higher than those observed in distilled water-acetonitrile solutions, indicating the involvement of indirect photolytic mechanisms. [] This suggests that natural water constituents, such as dissolved organic matter, play a crucial role in facilitating the photodegradation of P5CDD.

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